molecular formula C26H23Cl2N3O3S2 B11529782 2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11529782
M. Wt: 560.5 g/mol
InChI Key: RKYHBTCUJUIBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is further modified with dichlorophenyl and dimethoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The dichlorophenyl group is introduced via a condensation reaction with 2,4-dichlorobenzaldehyde. The final step involves the attachment of the dimethoxyphenyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The dichlorophenyl and dimethoxyphenyl groups further enhance its binding affinity and specificity .

Properties

Molecular Formula

C26H23Cl2N3O3S2

Molecular Weight

560.5 g/mol

IUPAC Name

2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H23Cl2N3O3S2/c1-33-22-8-3-16(11-23(22)34-2)9-10-29-25(32)15-35-26-31-21-7-6-19(13-24(21)36-26)30-14-17-4-5-18(27)12-20(17)28/h3-8,11-14H,9-10,15H2,1-2H3,(H,29,32)

InChI Key

RKYHBTCUJUIBKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.